



# Application Notes: (S)-α-Methyl-4carboxyphenylglycine (MTPG) in Hippocampal Slice Preparations

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Compound of Interest					
Compound Name:	MTPG				
Cat. No.:	B10768619	Get Quote			

(S)-α-Methyl-4-carboxyphenylglycine (MTPG), and its racemic mixture (MCPG), are competitive antagonists of metabotropic glutamate receptors (mGluRs). In hippocampal slice preparations, MTPG is a crucial pharmacological tool used to investigate the role of mGluRs in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). As antagonists, MTPG and MCPG block the action of glutamate on these G-protein coupled receptors, allowing researchers to dissect the specific contributions of mGluR signaling from those of ionotropic glutamate receptors (NMDA, AMPA).

Metabotropic glutamate receptors are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. **MTPG** and its related compounds are particularly noted for their antagonist activity at Group I and Group II mGluRs.[1] The role of these receptors in synaptic plasticity is complex and can be controversial; for instance, some studies report that the mGluR antagonist MCPG is necessary to block the induction of LTP, while others find it has no effect, suggesting the involvement of mGluRs may depend on the specific induction protocol used.[2][3][4] Similarly, mGluRs are implicated in the induction of certain forms of LTD.[5][6]

These notes provide an overview of **MTPG**'s application, quantitative data on its effects, and detailed protocols for its use in hippocampal slice electrophysiology.

### **Data Presentation**



Table 1: Properties of (S)-MTPG and (RS)-MCPG

Property	Description	
Compound Name	(S)-α-Methyl-4-carboxyphenylglycine (MTPG); (RS)-α-Methyl-4-carboxyphenylglycine (MCPG)	
Synonyms	MCPG	
Target(s)	Competitive antagonist of metabotropic glutamate receptors (mGluRs), primarily Group I and II.[1]	
Commonly Used Isomer	The (+)-isomer is reported to be the active antagonist, while the (-)-isomer is ineffective.[7]	
Typical Working Concentration	500 μM - 1000 μM (1 mM) in artificial cerebrospinal fluid (aCSF).[1][2][7]	
Solubility	Typically dissolved in NaOH solution to create a stock before dilution in aCSF.[8]	

Table 2: Summary of MTPG/MCPG Effects on Long-Term Potentiation (LTP) in Hippocampal Slices



Hippocampal Region	MTPG/MCPG Concentration	LTP Induction Protocol	Observed Effect	Reference(s)
CA1	500 μΜ	Theta-Burst Stimulation (TBS)	Failed to block LTP induction.	[2][3]
CA1	500 μΜ	High-Frequency Tetanization (100 Hz, 1 s)	Failed to block LTP induction.	[2][9]
CA1	Not Specified	25 Hz / 1 s Tetanus (NMDA- dependent)	Prevented the induction of LTP.	[4]
CA1	Not Specified	200 Hz / 0.5 s Bursts (in APV; NMDA- independent)	Prevented the induction of LTP.	[4]
Dentate Gyrus (in vivo)	0.0208 mg (ICV injection)	High-Frequency Stimulation	Completely blocked LTP.	[10]

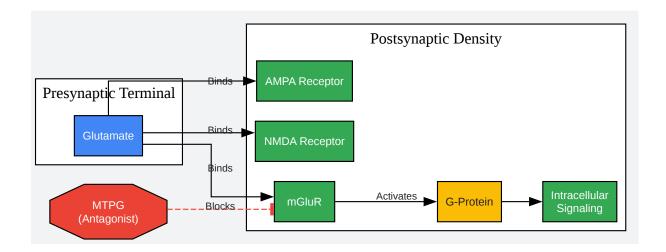
Table 3: Summary of MTPG/MCPG Effects on Long-Term Depression (LTD) in Hippocampal Slices



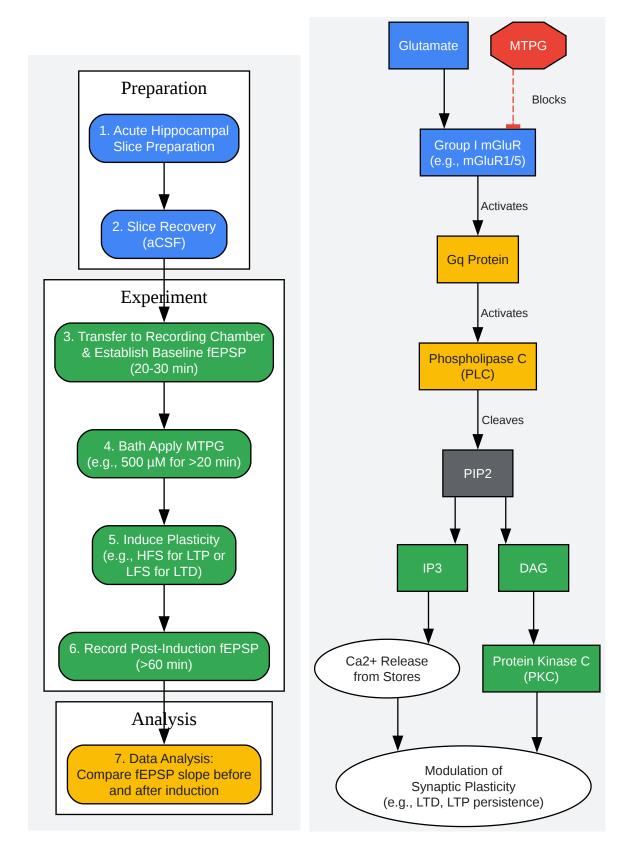
Hippocampal Region	MTPG/MCPG Concentration	LTD Induction Protocol	Observed Effect	Reference(s)
CA1	500 μΜ	Low-Frequency Stimulation (LFS; 1 Hz, 10 min)	Did not block LTD induction in slices from young or older animals.	[2]
CA1	Not Specified	Asynchronous pairing of postsynaptic action potentials with EPSPs	Inhibited associative LTD.	[6]
CA1	Not Specified	Activation by mGluR agonist DHPG	DHPG-induced LTD is a well- established form of mGluR- dependent LTD. [5]	

## **Mandatory Visualizations**









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